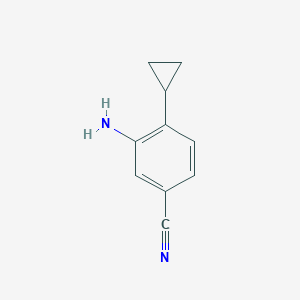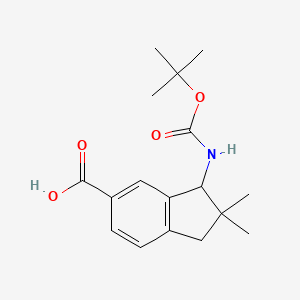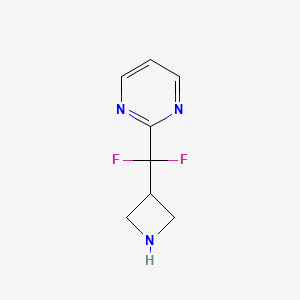
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 6-aminonaphthalene.
Fluorination: The amine group is then fluorinated to form 6-fluoronaphthalene.
Aminomethylation: Finally, the 6-fluoronaphthalene undergoes aminomethylation to form (6-Fluoronaphthalen-2-yl)methanamine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration, reduction, and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
2-Phenylethanol: An aromatic compound with a similar structure but lacks the fluorine substitution.
p-Hydroxyphenylethanol: Contains a hydroxyl group instead of a fluorine atom.
4-Hydroxybenzaldehyde: Another aromatic compound with different functional groups.
Uniqueness: (6-Fluoronaphthalen-2-yl)methanamine hydrochloride is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H11ClFN |
|---|---|
Molecular Weight |
211.66 g/mol |
IUPAC Name |
(6-fluoronaphthalen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |
InChI Key |
BNXVCJGWTXRRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)


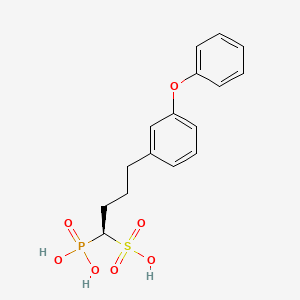
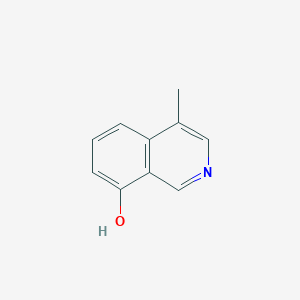
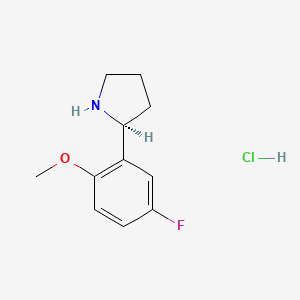
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
